molecular formula C9H13N3 B3152434 2-(Piperidin-4-yl)pyrazine CAS No. 736134-74-0

2-(Piperidin-4-yl)pyrazine

Cat. No.: B3152434
CAS No.: 736134-74-0
M. Wt: 163.22 g/mol
InChI Key: QQMDJOVPTLPHMB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)pyrazine is a chemical compound with the CAS Number 736134-74-0 and a molecular formula of C9H13N3 . It has a molecular weight of 163.22 g/mol . This compound features a piperidine ring, a common pharmacophore in medicinal chemistry, directly linked to a pyrazine heterocycle . The piperidine scaffold is of significant interest in pharmaceutical research; for instance, structurally related piperidine derivatives have been investigated for their potential as antitubercular agents by targeting the enoyl-acyl carrier protein (EACP) reductase enzyme in Mycobacterium tuberculosis . Similarly, the piperidine moiety is found in various compounds explored for their biological activities . The specific research applications and biological profile of this compound itself are still a subject of ongoing investigation. It is primarily used as a building block or intermediate in organic synthesis and drug discovery projects. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h5-8,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMDJOVPTLPHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 2 Piperidin 4 Yl Pyrazine

Retrosynthetic Analysis and Key Synthetic Strategies

A common retrosynthetic approach involves the disconnection of the C-C bond between the pyrazine (B50134) and piperidine (B6355638) rings. This typically leads to a pyrazine-based electrophile (e.g., a halopyrazine) and a piperidine-based nucleophile (e.g., a protected 4-lithiated or 4-organometallic piperidine derivative). Another strategy involves the construction of one ring onto the other. For instance, a suitably functionalized piperidine derivative can be used as a precursor for the formation of the pyrazine ring.

Key synthetic strategies often involve:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a halopyrazine and a protected piperidine-4-boronic acid or -stannane derivative are frequently employed.

Nucleophilic aromatic substitution: The reaction of a halopyrazine, such as 2-chloropyrazine (B57796), with a protected 4-lithiated piperidine derivative. researchgate.net

Multi-step sequences: These can involve the initial synthesis of a protected piperidine-4-carboxaldehyde, followed by a reaction to build the pyrazine ring.

Detailed Synthetic Procedures and Reaction Mechanisms

A representative synthesis of this compound hydrochloride has been reported, which can be adapted for the free base. nih.gov The synthesis may start from commercially available precursors and involve the coupling of a protected piperidine derivative with a pyrazine derivative. nih.gov For instance, a common route involves the reaction of 2-chloropyrazine with a protected piperidine, such as N-Boc-4-lithiated piperidine, followed by deprotection. researchgate.net

Physicochemical Properties and Spectroscopic Data

The physicochemical and spectroscopic properties of this compound are crucial for its identification and characterization.

Physicochemical Properties of this compound:

Property Value
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
Appearance Typically a solid

Spectroscopic Data for this compound and its Derivatives:

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to the pyrazine ring protons (typically in the aromatic region, δ 8.0-9.0 ppm) and the piperidine ring protons (in the aliphatic region, δ 1.5-3.5 ppm). rsc.orgrjpbcs.com
¹³C NMR Resonances for the carbon atoms of both the pyrazine and piperidine rings. rsc.orgjocpr.com
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the compound (m/z 164.1 for [M+H]⁺). rjpbcs.comjocpr.com

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and N-H stretching and bending vibrations. rjpbcs.com |

Advanced Spectroscopic and Structural Characterization of 2 Piperidin 4 Yl Pyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov For a molecule like 2-(Piperidin-4-yl)pyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment. ipb.ptnih.gov

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, and spin-spin coupling constants (J) provide information about the connectivity of neighboring atoms.

For this compound, the pyrazine (B50134) ring protons are expected to appear in the aromatic region (typically δ 8.0-9.0 ppm), while the piperidine (B6355638) ring protons will be found in the aliphatic region (δ 1.5-3.5 ppm). The ¹³C NMR spectrum would similarly show signals for the sp²-hybridized pyrazine carbons at lower field and the sp³-hybridized piperidine carbons at higher field.

¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic structure of the nitrogen atoms in the pyrazine and piperidine rings. chem-soc.si The chemical shifts of the pyrazine nitrogens would be significantly different from that of the piperidine nitrogen, reflecting their distinct chemical environments (aromatic vs. aliphatic amine). chem-soc.sinih.gov The determination of ¹H-¹⁵N coupling constants can further aid in structural confirmation. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are representative and based on analysis of similar structures and derivatives. jocpr.comnih.gov Actual values may vary based on solvent and experimental conditions.)

Position Atom Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
3 ¹H ~8.5 d, J ≈ 1.5 Hz
5 ¹H ~8.6 d, J ≈ 2.5 Hz
6 ¹H ~8.4 dd, J ≈ 2.5, 1.5 Hz
4' (Piperidine CH) ¹H ~3.0 m
2', 6' (Piperidine CH₂ axial) ¹H ~2.8 m
2', 6' (Piperidine CH₂ equatorial) ¹H ~3.2 m
3', 5' (Piperidine CH₂ axial) ¹H ~1.8 m
3', 5' (Piperidine CH₂ equatorial) ¹H ~2.0 m
1' (Piperidine NH) ¹H Variable br s
2 ¹³C ~152 s
3 ¹³C ~144 d
5 ¹³C ~145 d
6 ¹³C ~143 d
4' (Piperidine CH) ¹³C ~45 d
2', 6' (Piperidine CH₂) ¹³C ~46 t

While 1D NMR spectra provide foundational data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. ipb.pt Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. nih.govchem-soc.si

COSY: This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this compound, it would reveal the coupling network within the piperidine ring (H-2'/H-3'/H-4'/H-5'/H-6') and the correlations between the protons on the pyrazine ring.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC: This technique shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is particularly crucial for connecting different spin systems. In this case, HMBC would show correlations between the piperidine H-4' proton and the pyrazine C-2 carbon, as well as between the piperidine H-2'/H-6' protons and the pyrazine C-2 carbon, definitively establishing the connection point between the two heterocyclic rings. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. acs.org

Using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, HRMS can measure the mass of a molecule with an error of less than 5 parts per million (ppm). rsc.org For this compound (formula: C₉H₁₃N₃), the calculated exact mass of the neutral molecule is 163.1109 g/mol . In positive-ion mode ESI, the molecule is typically observed as the protonated species, [M+H]⁺. The high-resolution measurement of this ion's m/z value allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential compounds with the same nominal mass. nih.gov

Table 2: HRMS Data for this compound

Ion Formula Ion Type Calculated Exact Mass (m/z)

Tandem mass spectrometry (MS/MS), often performed with adjustable collision energy, is used to fragment a selected precursor ion (such as the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. purdue.edu The analysis of these fragment ions provides valuable information about the molecule's structure and connectivity. nih.gov The fragmentation process in electron ionization (EI) or collision-induced dissociation (CID) involves the cleavage of the weakest bonds and the formation of stable ions. nih.gov

For this compound, key fragmentation pathways would likely include:

Cleavage of the C-C bond between the piperidine and pyrazine rings.

Fragmentation of the piperidine ring, a common pathway for piperidine-containing compounds, which can occur via alpha-cleavage adjacent to the nitrogen atom or through a ring-opening mechanism. nih.gov

Loss of small neutral molecules from the pyrazine ring.

By studying how fragmentation patterns change with collision energy, analysts can reconstruct the fragmentation pathways, providing further confidence in the structural assignment. purdue.edu

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids. rsc.org This powerful technique allows for the precise measurement of atomic coordinates within a crystal lattice, thereby defining the molecule's absolute configuration and conformational state. For derivatives of this compound, SC-XRD studies reveal key structural features.

The piperidine ring, a saturated heterocycle, typically adopts a stable chair conformation . This is observed in various crystallographically characterized piperidine-containing compounds. bohrium.compsds.ac.uk For instance, in the structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring assumes a distinct chair form. bohrium.com Puckering parameters are used to quantify this conformation precisely. bohrium.com In this chair arrangement, substituents can occupy either axial or equatorial positions. The energetic preference for equatorial substitution is a well-established principle to minimize steric hindrance.

The connection between the piperidine and pyrazine rings involves a C-C single bond, allowing for rotational freedom. The dihedral angle between the mean plane of the pyrazine ring and the plane of the piperidine ring is a critical parameter. In complex derivatives, this angle is influenced by the steric bulk of other substituents on either ring system. For example, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the presence of bulky vicinal substituents results in a significant rotation, with a dihedral angle of 76.83 (13)° between the piperidine and quinoline (B57606) rings. bohrium.com A similar twisting would be expected for this compound and its derivatives to accommodate spatial demands and optimize packing.

In cases of chiral derivatives, SC-XRD is essential for determining the absolute stereochemistry, which is fundamental for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities.

Table 1: Representative Crystallographic Data for a Piperidine Derivative Data extracted from a related structure to illustrate typical parameters.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Piperidine ConformationChair
Dihedral Angle (Piperidine/Aromatic System)76.83 (13)°
Source: Adapted from Vaksler et al., 2022. bohrium.com

Analysis of Intermolecular Interactions and Solid-State Packing in Crystalline Forms

The solid-state packing of molecular crystals is governed by a network of intermolecular interactions, which dictate the crystal's stability, density, and other physical properties. For pyrazine and piperidine-containing structures, hydrogen bonds and other non-covalent interactions are paramount.

Hydrogen Bonding: The piperidine moiety contains an N-H group that is a classic hydrogen bond donor. The pyrazine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor. Therefore, strong N-H···N hydrogen bonds are anticipated to be a dominant feature in the crystal packing of this compound. In the crystal structure of piperidine itself, molecules are linked into chains by N-H···N hydrogen bonds. psds.ac.uk Similarly, pyrazine is known to form co-crystals where its nitrogen atoms accept hydrogen bonds. biokeanos.com In more complex derivatives containing amide or carbamate (B1207046) groups, such as tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate, additional N-H···O=C hydrogen bonds would further direct the supramolecular assembly.

Other Non-Covalent Interactions: Beyond classical hydrogen bonds, weaker interactions play a significant role. These include:

π-π Stacking: The aromatic pyrazine rings can interact with each other through π-π stacking. Offset stacking is often observed in pyrazine-containing crystal structures, where the rings are parallel but displaced relative to one another. fgcu.edu

The combination of these directional hydrogen bonds and non-directional van der Waals forces leads to the formation of complex three-dimensional supramolecular architectures. The analysis of these packing motifs is often aided by Hirshfeld surface analysis, which provides a visual and quantitative breakdown of the different types of intermolecular contacts. bohrium.com For example, in the crystal structure of a tosyl-substituted piperidine derivative, pairwise interaction energy calculations revealed that interactions associated with C-H···O hydrogen bonds were energetically comparable to non-directional forces, highlighting their importance in the crystal packing. bohrium.com

Table 2: Common Intermolecular Interactions in Piperidinyl-Pyrazine Derivatives

Interaction TypeDonorAcceptorTypical Role in Packing
Hydrogen BondN-H (Piperidine)N (Pyrazine)Formation of chains or dimers
Hydrogen BondN-H (Amide/Carbamate)O=C (Amide/Carbamate)Linking molecules into tapes or sheets
Non-classical H-BondC-H (Aromatic/Aliphatic)N (Pyrazine), O (Substituents)Lattice stabilization
π-π StackingPyrazine RingPyrazine RingFormation of columnar stacks
Source: Compiled from multiple studies. bohrium.compsds.ac.ukbiokeanos.comfgcu.edu

Computational Chemistry and Molecular Modeling Studies of 2 Piperidin 4 Yl Pyrazine Systems

Quantum Chemical Methods for Electronic Structure and Reactivity Profiling

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(Piperidin-4-yl)pyrazine. scirp.org These calculations provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting how the molecule will interact with its environment and biological targets. chesci.com

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwuxibiology.com The energy and localization of these orbitals are key determinants of a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is generally expected to be localized on the more electron-rich piperidine (B6355638) ring, particularly the nitrogen atom with its lone pair of electrons, making it the primary site for donating electrons in reactions. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyrazine (B50134) ring, marking it as the site susceptible to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.org The introduction of different substituents can tune these energy levels, thereby modulating the molecule's electronic properties. rsc.org For pyrazine-containing systems, the electron-deficient nature of the ring is a known modulator of HOMO-LUMO energies. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Properties for a Hybrid Pyrazine-Piperidine System

ParameterDescriptionIllustrative Value (eV)Implication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5Indicates electron-donating capability (nucleophilicity), likely centered on the piperidine nitrogen.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2Indicates electron-accepting capability (electrophilicity), likely centered on the pyrazine ring.
Energy Gap (ΔE) ELUMO - EHOMO5.3Reflects chemical reactivity and stability; a moderate gap suggests a balance between stability and reactivity.

Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic systems, and serve to demonstrate the concepts.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.net It identifies regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic sites. nih.govscienceopen.combrieflands.com In an MEP map of this compound, the most negative potential (typically colored red) is expected around the nitrogen atoms of the pyrazine ring, highlighting their role as hydrogen bond acceptors. researchgate.net The hydrogen atom on the piperidine's nitrogen (N-H) would exhibit a region of high positive potential (colored blue), indicating its function as a hydrogen bond donor. This detailed charge landscape is fundamental for predicting how the molecule will orient itself within a protein's binding pocket.

Energetic Landscape and Conformational Analysis of this compound

The conformational flexibility of the this compound system is primarily dictated by the piperidine ring, which can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. asianpubs.org For a 4-substituted piperidine, the substituent (in this case, the pyrazine ring) can occupy either an axial or an equatorial position.

Table 2: Theoretical Conformational Analysis of 4-Substituted Piperidine Ring

ConformerPyrazine PositionRelative Energy (kcal/mol)Population at 298 K (%)Key Feature
Chair Equatorial0.0 (Reference)>95%Most stable, minimizes steric clashes.
Chair Axial~2.0 - 2.5<5%Higher energy due to 1,3-diaxial interactions.
Twist-Boat -~5.0 - 6.0<0.1%Intermediate in the chair-to-chair interconversion pathway.
Boat -~6.0 - 7.0<0.1%High energy, generally a transition state.

Note: Relative energies are illustrative estimates based on conformational studies of similar 4-substituted piperidines. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While quantum methods provide insight into static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its surroundings, such as a solvent or a protein. nih.gov

Simulation of this compound in Solvent Environments

Simulating this compound in a solvent, typically water, is crucial for understanding its behavior in a physiological context. acs.org The solvent explicitly affects the conformational preferences and interactions of the molecule. Water molecules can form hydrogen bonds with the pyrazine nitrogens and the piperidine N-H group, stabilizing the solute. MD simulations can map out the solvation shell, identifying key water-solute interactions and calculating properties like the hydration free energy, which is essential for predicting solubility and partitioning behavior. acs.org These simulations track how the presence of water influences the equilibrium between the axial and equatorial conformers of the piperidine ring.

Conformational Trajectories and Flexibility Analysis of the Hybrid System

For this compound, RMSF analysis would likely show high flexibility in the piperidine ring, corresponding to its conformational transitions, and in the torsional angle of the bond connecting the two rings. This flexibility allows the molecule to adopt different shapes, which can be critical for fitting into a protein's binding site. The pyrazine ring, being aromatic, would exhibit much lower fluctuation. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is central to structure-based drug design. For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Derivatives of this scaffold have been investigated as inhibitors of various protein kinases. nih.govcore.ac.uk In a typical docking simulation, the this compound moiety would be positioned within the kinase's active site. The pyrazine ring, with its hydrogen bond accepting nitrogen atoms, frequently forms key interactions with hinge region residues of the kinase, a common binding motif for kinase inhibitors. researchgate.netresearchgate.net The piperidine ring can engage in van der Waals or hydrophobic interactions within the pocket, and the N-H group can act as a hydrogen bond donor. nih.govacs.org The specific interactions identified through docking can be used to rationalize the compound's activity and suggest modifications to improve potency and selectivity. nsf.gov

Table 3: Typical Ligand-Protein Interactions for a Piperidinyl-Pyrazine Scaffold in a Kinase Binding Site

Interaction TypeLigand Group InvolvedProtein Residue/RegionSignificance
Hydrogen Bond (Acceptor) Pyrazine Nitrogen(s)Hinge Region Backbone (e.g., NH of Cys, Met)Anchors the ligand in the active site; critical for affinity.
Hydrogen Bond (Donor) Piperidine N-HAsp, Glu, or backbone CarbonylProvides additional binding energy and specificity.
Hydrophobic/van der Waals Piperidine Ring (CH2 groups)Hydrophobic pocket (e.g., Leu, Val, Ile)Contributes to binding affinity by displacing water.
π-π Stacking Pyrazine RingAromatic Residues (e.g., Phe, Tyr, Trp)Can provide significant stabilization and orient the ligand.

This table summarizes common interactions observed in docking studies of pyrazine-based kinase inhibitors. nih.govbohrium.com

Prediction of Binding Modes and Affinity with Target Macromolecules (e.g., Enzymes, Receptors)

Computational methods are extensively used to predict how this compound and its analogues bind to target macromolecules such as enzymes and receptors. nih.gov Molecular docking, a key computational technique, simulates the binding of a ligand to a receptor's binding site, predicting the preferred orientation and conformation of the ligand. usb.ac.ir This allows for the estimation of binding affinity, often expressed as a binding energy score. nih.govresearchgate.net

For instance, in the context of designing inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), docking studies of pyrazole-based derivatives incorporating the this compound scaffold have been instrumental. acs.org These studies have helped to visualize how modifications to the piperidine and pyrazine rings affect the binding mode within the NAAA active site. acs.orgsemanticscholar.org Similarly, in the development of inhibitors for the PIM-1 kinase, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have identified key residues crucial for ligand-receptor interactions. researchgate.net

Molecular docking has also been applied to understand the binding of this compound-containing compounds to other targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov In the case of VEGFR-2 inhibitors, docking simulations revealed key binding interactions within the active site, including hydrogen bonding with specific amino acid residues. nih.gov For LSD1 inhibitors, docking studies suggested a competitive inhibition mechanism and provided a plausible binding mode. nih.gov

Furthermore, computational approaches have been employed to investigate the allosteric modulation of various receptors. nih.govgoogle.comacs.org For example, studies on positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) have utilized computational models to understand how small structural changes in the modulators can lead to significant differences in their effects. nih.gov Cryo-electron microscopy structures have provided detailed insights into the binding modes of allosteric modulators, confirming and refining computational predictions. nih.gov

The predictive power of these computational models is continually being validated and refined through experimental data, leading to a more accurate understanding of the molecular interactions driving the biological activity of this compound derivatives.

Characterization of Key Molecular Interactions: Hydrogen Bonding, Pi-Stacking, and Hydrophobic Contacts

The binding of this compound derivatives to their biological targets is governed by a network of non-covalent interactions. Computational studies are crucial in identifying and characterizing these key interactions, which include hydrogen bonding, pi-stacking, and hydrophobic contacts. nih.gov

Hydrogen Bonding: The nitrogen atoms in the pyrazine and piperidine rings, as well as any functional groups attached, can act as hydrogen bond acceptors or donors. nih.gov For example, in the context of PIM-1 kinase inhibitors, molecular docking studies have shown the formation of hydrogen bonds between pyrazine derivatives and key residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186. researchgate.net Similarly, for VEGFR-2 inhibitors, hydrogen bonding with Cys919, Glu885, and Asp1046 residues in the active site is a critical determinant of binding. nih.gov In the case of CHK1 inhibitors, the nitrogen atom in the pyrazine ring plays a role in constraining the bioactive conformation through hydrogen bonding. nih.gov

Pi-Stacking and Pi-Interactions: The aromatic pyrazine ring can participate in pi-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) in the binding pocket of a protein. nih.govresearchgate.netresearchgate.net These interactions, where the pi-orbitals of the aromatic rings overlap, contribute significantly to the binding affinity and specificity. biorxiv.org For instance, in studies of coumarin (B35378) derivatives, pi-pi stacking interactions were observed to be a directing feature in supramolecular self-association. researchgate.net The existence of C-H-pi interactions has also been noted as a stabilizing factor in crystal structures. researchgate.net

Hydrophobic Contacts: The piperidine ring and any aliphatic substituents on the this compound scaffold can engage in hydrophobic interactions with nonpolar residues in the binding site. These interactions are driven by the entropic effect of displacing water molecules from the binding interface. In the development of NAAA inhibitors, it was found that a lipophilic cleft within the active site accommodates the piperidinyl moiety, and increasing the lipophilicity of this part of the molecule can improve potency. acs.orgsemanticscholar.org Docking studies showed that an n-butyl chain could be lodged in a deeply hydrophobic region of the binding site. semanticscholar.org

Allosteric Modulation and Orthosteric Binding Site Profiling

In addition to binding at the primary (orthosteric) site of a receptor, some this compound derivatives can act as allosteric modulators, binding to a distinct site and influencing the receptor's response to its endogenous ligand. nih.govnih.govgoogle.comacs.org Computational methods are instrumental in identifying and characterizing these allosteric binding sites and understanding the mechanism of modulation.

The discovery of positive allosteric modulators (PAMs) for receptors like the metabotropic glutamate (B1630785) receptor 4 (mGluR4) and the M4 muscarinic acetylcholine receptor (M4 mAChR) has opened new avenues for therapeutic intervention. nih.govgoogle.com For instance, novel quinazolinone derivatives containing a pyrazine moiety have been identified as potent PAMs of mGluR4. google.com Computational modeling, in conjunction with experimental screening, helps to elucidate how these molecules bind to an allosteric site and enhance the receptor's function. nih.gov

For the M4 mAChR, cryo-electron microscopy structures have revealed the binding modes of PAMs, providing a structural basis for their allosteric effects. nih.gov These studies show how small structural modifications to the PAMs can lead to pronounced differences in their modulation of the receptor's baseline activity, potency, and maximal response to the endogenous ligand, acetylcholine. nih.gov

Computational tools are also used to profile both orthosteric and potential allosteric binding sites. Virtual screening of compound libraries against predicted allosteric sites can lead to the identification of novel modulator scaffolds. researchgate.net For example, a predicted allosteric pocket adjacent to the ATP binding site of Plasmodium falciparum prolyl-tRNA synthetase was targeted in a virtual screening campaign, leading to the identification of potential allosteric inhibitors. researchgate.net

The ability to computationally predict and analyze allosteric binding offers a powerful strategy for developing more selective drugs with potentially fewer side effects compared to traditional orthosteric ligands.

Structure-Activity Relationship (SAR) Elucidation and Computational Design of Analogues

A primary goal of computational chemistry in drug discovery is to establish a clear Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. researchgate.net This understanding is then used to computationally design novel analogues with improved properties. nih.gov

Correlation of Electronic and Steric Features with Predicted Biological Activities

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are employed to correlate the electronic and steric features of molecules with their biological activities. usb.ac.irresearchgate.netresearchgate.net

Electronic Features: Properties such as the distribution of electron density, electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can significantly impact a molecule's ability to interact with its target. researchgate.net For example, in a study of quinoxaline (B1680401) derivatives, Density Functional Theory (DFT) calculations were used to correlate electronic parameters with anti-Mycobacterium tuberculosis activity. researchgate.net It has been observed that modifications affecting the electronic properties, such as the introduction of electron-withdrawing or electron-donating groups, can lead to substantial changes in biological potency. nih.govnih.gov For instance, in a series of NAAA inhibitors, an electron-withdrawing trifluoromethyl group on the pyrazole (B372694) ring resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to a complete loss of activity. nih.gov

Steric Features: The size, shape, and conformational flexibility of a molecule are critical for its ability to fit into a binding site. acs.org SAR studies often reveal that even minor changes in steric bulk can have a profound effect on activity. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, increasing the steric hindrance of substituents led to a progressive reduction in potency. acs.org Conversely, in some cases, conformational restriction of a flexible part of the molecule, such as the piperidine ring, can be beneficial for activity, likely by reducing the entropic penalty of binding. acs.org Ring contraction or opening of the piperidine moiety in NAAA inhibitors was found to be detrimental to their inhibitory activity. acs.orgnih.gov

By building computational models that link these features to activity, researchers can predict the biological effects of new, untested compounds.

In Silico Design of Novel this compound Derivatives with Enhanced Interactions

The insights gained from SAR and molecular modeling studies are directly applied to the in silico design of novel derivatives with potentially enhanced biological activity. nih.gov This rational design process aims to optimize the interactions between the ligand and its target.

For instance, based on the understanding of the key interactions within the PIM-1 kinase active site, novel pyrazine derivatives can be designed to form stronger or additional hydrogen bonds or to better occupy hydrophobic pockets. researchgate.net In the development of VEGFR-2 inhibitors, a library of novel piperidine/oxindole derivatives was designed to occupy the binding site in a manner similar to a known inhibitor, leading to the identification of compounds with potent cytotoxic effects. nih.gov

The design process often involves scaffold hopping, where the core structure of a molecule is replaced with a different one that maintains the key pharmacophoric features. This was demonstrated in the optimization of CHK1 inhibitors, where multiple scaffold morphing steps led from pyrazolopyridines to more potent isoquinolines. nih.gov Another strategy is the modification of linkers connecting different parts of the molecule. However, in the case of certain NAAA inhibitors, replacing an ether linker with a nitrogen or methylene (B1212753) unit abolished the inhibitory activity, highlighting the sensitivity of SAR to such changes. acs.orgnih.gov

These computationally designed molecules are then synthesized and tested experimentally, creating a feedback loop that refines the computational models and accelerates the discovery of new drug candidates.

In Vitro Mechanistic Studies of Biological Target Interaction

The in vitro evaluation of this compound analogues has been crucial in understanding their mechanism of action at the molecular and cellular levels. These studies encompass quantitative enzymatic assays, receptor selectivity profiling, analysis of cellular pathways, and the elucidation of structure-activity relationships.

Quantitative Enzymatic Assays and Kinetic Characterization of Inhibition

Derivatives of this compound have been identified as inhibitors of several enzymes, with their inhibitory activity quantified through IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

For instance, a series of pyrazine compounds were evaluated for their inhibitory activity against the Zika virus (ZV) NS2B-NS3 protease (ZVpro). nih.gov The initial hit, 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine, demonstrated an IC₅₀ value of 21.7 μM. nih.gov Further optimization led to the discovery of more potent inhibitors. Replacing the bromo groups with iodo groups in a related analogue resulted in a 40-fold increase in activity, with an IC₅₀ of 0.52 μM, suggesting that increased bulk and hydrophobicity are favorable for ZVpro inhibition. nih.gov Enzyme kinetics studies indicated that these compounds act as competitive inhibitors with respect to the substrate. nih.gov

In another study, this compound-containing compounds were investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov A pyridine-based analogue of the pyrazine series, compound 12, exhibited a Kᵢ value of 4.0 μM, indicating its potential as an LSD1 inhibitor. nih.gov Kinetic analyses revealed that these compounds are competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.gov

The table below summarizes the inhibitory activities of selected this compound analogues against their respective target enzymes.

Table 1: Inhibitory Activity of this compound Analogues in Enzymatic Assays

Compound Target Enzyme IC₅₀ (μM) Kᵢ (μM)
5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine ZVpro 21.7 -
5,6-Di(4-iodophenyl)-2-(piperidin-4-ylmethoxy)pyrazine ZVpro 0.52 -
Pyridine (B92270) Analogue 12 LSD1 - 4.0
5-(Piperidin-4-ylmethoxy)-2,3-bis(4-(pyridin-2-yl)phenyl)pyrazine p300 HAT 2.8 -

Data sourced from multiple studies. nih.govnih.govnih.gov

Furthermore, derivatives have been explored as inhibitors of histone acetyltransferases (HATs), with a compound bearing an aminomethyl group exhibiting an IC₅₀ value of 2.8 μM against p300 HAT. nih.gov

Receptor Selectivity and Functional Activity Profiling (e.g., Agonism, Antagonism, Allosteric Modulation)

The this compound scaffold has been incorporated into molecules targeting various G protein-coupled receptors (GPCRs) and other receptor systems. These studies aim to determine the binding affinity (Kᵢ), potency (EC₅₀ or IC₅₀), and functional effects (agonism, antagonism) of the compounds.

For example, a series of oxazolo[3,4-a]pyrazine derivatives were developed as neuropeptide S receptor (NPSR) antagonists. unipd.it One such derivative demonstrated nanomolar activity in vitro, concentration-dependently inhibiting the stimulatory effects of neuropeptide S with a pKB value of 8.12. unipd.it This indicates its potential for treating substance abuse disorders. unipd.it

In the realm of dopamine (B1211576) receptor modulation, non-catechol agonists featuring a related imidazopyrazinyl moiety were shown to have high binding affinity for the D₁ receptor and the ability to stimulate cAMP production. nih.gov Manipulation of the heterocyclic entities within these compounds led to a wide variation in their functional selectivity profiles, with some compounds acting as potent Gₛ-biased partial agonists while others were full agonists of both G-protein and β-arrestin pathways. nih.gov

Additionally, piperidine-based compounds have been investigated as dual ligands for the histamine (B1213489) H₃ and sigma-1 receptors. While a 2-(piperazin-1-yl)pyrazine (B1270772) derivative showed a lack of affinity for the H₃ receptor, it was highly active at both σ₁ (Kᵢ = 7.6 nM) and σ₂ (Kᵢ = 27 nM) receptors. nih.gov

The functional activity of these compounds is summarized in the interactive table below.

Table 2: Receptor Binding and Functional Activity of this compound Analogues

Compound Class Target Receptor Functional Activity Key Findings
Oxazolo[3,4-a]pyrazine derivatives Neuropeptide S Receptor (NPSR) Antagonist Nanomolar in vitro activity (pKB = 8.12). unipd.it
Imidazopyrazinyl-containing compounds Dopamine D₁ Receptor Agonist (varying functional selectivity) High binding affinity and potent stimulation of cAMP. nih.gov
2-(Piperazin-1-yl)pyrazine derivative Histamine H₃ / Sigma Receptors H₃: Inactive, σ₁/σ₂: Active High affinity for sigma receptors (Kᵢ = 7.6 nM for σ₁). nih.gov

This table presents a summary of findings from various preclinical studies.

Cellular Pathway Analysis and Downstream Signaling Modulation

Investigations into the cellular effects of this compound analogues reveal their ability to modulate specific signaling pathways.

In a study on dual c-Met/VEGFR-2 inhibitors, a nih.govnih.govacs.orgtriazolo[4,3-a] pyrazine derivative, compound 17l, was shown to inhibit the phosphorylation of c-Met and, to a lesser extent, VEGFR-2 in the A549 lung cancer cell line. frontiersin.org At a concentration of 1.00 μM, it significantly inhibited the phosphorylation of downstream signaling proteins ERK1/2 and AKT, suggesting it may be an effective c-Met inhibitor. frontiersin.org Furthermore, this compound was found to arrest the cell cycle in the G0/G1 phase. frontiersin.org

Analogues of this compound developed as LSD1 inhibitors were shown to increase cellular H3K4 methylation levels. nih.gov This is consistent with their enzymatic inhibition of LSD1 and demonstrates a direct impact on epigenetic regulation within the cell. nih.gov

A systems-level characterization of pathway activity in T cells using Single Cell Pathway Analysis (SCPA) has highlighted the importance of specific metabolic and signaling pathways during T cell activation, although this study did not directly involve this compound analogues. nih.gov However, the methodologies are relevant for understanding the broader cellular impacts of targeted therapies. The pyrazine ring itself is a common pharmacophore in drugs that interact with various cellular pathways, including those involved in cell growth and differentiation like the MAPK signaling pathway. researchgate.net

Elucidation of Structure-Activity Relationships from In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of this compound analogues.

In the development of ZVpro inhibitors, it was found that the pyrazine core with a 2-piperidin-4-yl-methoxy group is favorable for inhibition. nih.gov SAR studies on the R⁵ and R⁶ substituents of the pyrazine ring revealed that increasing the bulk and/or hydrophobicity at these positions enhances inhibitory activity. nih.gov For instance, replacing bromo groups with iodo groups increased activity approximately 40-fold. nih.gov

For LSD1 inhibitors, SAR studies indicated that the piperidin-4-ylmethyl group plays a crucial role in inhibitor recognition and binding, enhancing enzyme selectivity by over 1,500-fold compared to analogues lacking this moiety. nih.gov A pyridine core was also found to be a suitable scaffold for activity optimization. nih.gov

In the context of p300/CBP HAT inhibitors, the piperidin-4-ylmethoxy group was identified as the most favorable R² substituent among the tested compounds. nih.gov Modifications to this group, such as introducing a hydroxymethyl or dimethylamino group, led to reduced activity. nih.gov

Finally, for acetylcholinesterase inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold, SAR studies showed that isosteric replacements or modifications of the benzylpiperidine moiety were detrimental to the activity. acs.org

Preclinical Pharmacodynamic Evaluation in Relevant Animal Models

The efficacy of this compound analogues has been assessed in various animal models of disease, providing crucial in vivo data to support their therapeutic potential.

Assessment of Efficacy in Disease-Relevant Animal Models

Analogues of this compound have demonstrated efficacy in preclinical models of cancer, neurological disorders, and infectious diseases.

In a humanized murine model of Plasmodium falciparum malaria, a 1-(pyridin-4-yl)pyrrolidin-2-one derivative, identified as a potent inhibitor of plasmodium cytoplasmic prolyl-tRNA synthetase, showed oral efficacy. nih.govacs.org This highlights its potential as a novel antimalarial agent. nih.gov

Perhydropyrrolo[1,2-a]pyrazine derivatives have been evaluated in animal models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous Metrazole (scMET), and 6 Hz seizure tests. researchgate.netmdpi.com The most active compounds displayed median effective doses (ED₅₀) of 47.90 mg/kg and 126.19 mg/kg in the 6 Hz test, a model for pharmacoresistant partial seizures. researchgate.net

A highly potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator, which contains a pyrazolo[3,4-b]pyrazine core, demonstrated robust efficacy in a nonhuman primate model of L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment. researchgate.net

Furthermore, the oncolytic efficacy of 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1), a compound containing a piperidine moiety, was demonstrated in a glioblastoma model. nih.gov The individual stereoisomers of this compound were shown to have distinct pharmacodynamic features. nih.gov

The table below provides a summary of the in vivo efficacy of selected this compound analogues.

Table 3: In Vivo Efficacy of this compound Analogues in Animal Models

Compound Class Disease Model Animal Model Key Efficacy Findings
1-(Pyridin-4-yl)pyrrolidin-2-one derivative Malaria Humanized murine model Demonstrated oral efficacy against Plasmodium falciparum. nih.govacs.org
Perhydropyrrolo[1,2-a]pyrazine derivatives Epilepsy Mouse models (MES, scMET, 6 Hz) ED₅₀ of 47.90 mg/kg in the 6 Hz seizure model. researchgate.netmdpi.com
Pyrazolo[3,4-b]pyrazine derivative L-DOPA-induced dyskinesia Nonhuman primate model Robust efficacy in a model of Parkinson's disease side effects. researchgate.net
2-(4-Chlorophenyl)quinolin-4-ylmethanol Glioblastoma Not specified Demonstrated oncolytic efficacy. nih.gov

This table summarizes key findings from preclinical animal studies.

In Vivo Target Engagement and Mechanistic Confirmation

The successful translation of in vitro activity to in vivo efficacy for this compound analogues hinges on demonstrating definitive target engagement and confirming the proposed mechanism of action within a living system. Researchers employ various strategies, from analyzing pharmacokinetic/pharmacodynamic (PK/PD) relationships to utilizing functional behavioral models and specialized molecular probes, to validate that these compounds interact with their intended targets and produce the desired physiological response.

Checkpoint Kinase 1 (CHK1) Inhibitors: PK/PD and Biomarker Analysis

In the development of pyrazine-based CHK1 inhibitors for oncology, establishing a clear link between drug exposure and target modulation is paramount. acs.orgkent.ac.uk A key method for confirming in vivo target engagement is the measurement of pharmacodynamic (PD) biomarkers in tumor tissue following administration of the compound. kent.ac.ukrsc.org For CHK1, a critical component of the DNA damage response, its activation involves autophosphorylation at specific residues like Ser296. kent.ac.ukucl.ac.uk Therefore, inhibition of gemcitabine-induced CHK1 Ser296 autophosphorylation serves as a direct and sensitive PD biomarker of CHK1 kinase inhibition in vivo. kent.ac.ukucl.ac.uk

The clinical candidate CCT245737, which features a pyrazine-2-carbonitrile scaffold, demonstrated target engagement in vivo through a significant reduction of pS296-CHK1 levels in tumor homogenates. ucl.ac.uknih.gov This confirmation of target inhibition at efficacious doses validates the compound's mechanism of action. nih.gov Furthermore, optimization of this series involved careful assessment of in vivo pharmacokinetic (PK) properties to ensure that sufficient drug concentrations could be achieved and maintained at the tumor site. acs.orgkent.ac.uk For instance, early analogues were evaluated for properties like oral bioavailability and clearance in mouse models to guide the selection of candidates for further development. acs.orgkent.ac.uk

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)Reference
Compound 510510.344 acs.org
Compound 7 (N-methylpiperidine analogue)20812.513 acs.org
In Vivo Mouse Pharmacokinetic Properties of Selected CHK1 Inhibitor Analogues. acs.org

Neuropeptide S Receptor (NPSR) Antagonists: Functional In Vivo Models

For analogues targeting central nervous system (CNS) receptors, such as Neuropeptide S Receptor (NPSR) antagonists, mechanistic confirmation often relies on behavioral models that reflect the receptor's known functions. The NPSR system is implicated in regulating arousal, anxiety, and reward-related behaviors. usdbiology.comnih.gov Therefore, the in vivo efficacy of NPSR antagonists is frequently tested in animal models of drug-seeking behavior. usdbiology.comnih.gov

The piperidine derivative RTI-118 demonstrated potent in vivo target engagement by dose-dependently reducing cocaine self-administration in rats. usdbiology.comnih.gov Importantly, at effective doses, this compound did not affect food self-administration, indicating a selective mechanism of action on cocaine-taking behavior rather than general reward or motivation. usdbiology.comresearchgate.net Further mechanistic confirmation was obtained in studies where RTI-118 blocked the reinstatement of cocaine-seeking behavior induced by various stimuli, including conditioned cues and pharmacological stressors. usdbiology.comnih.govnih.gov This demonstrates that antagonism of the NPSR in vivo can effectively disrupt the neurocircuitry underlying addiction and relapse. usdbiology.com Similarly, the guanidine (B92328) derivative 16 , an oxazolo[3,4-a]pyrazine, showed a five-fold improved potency in vivo in counteracting NPS-induced locomotor activity in mice compared to a reference compound, confirming its antagonist properties in a living system. nih.govacs.org

Dual Histamine H3/Sigma-1 Receptor Ligands: In Vivo Analgesic Activity

The in vivo validation of dual-target ligands requires demonstrating a functional outcome consistent with the modulation of both targets. For a series of piperidine-based compounds designed as dual antagonists of the histamine H3 (H3R) and sigma-1 (σ1R) receptors, the mechanistic proof is derived from their activity in pain models. acs.orgnih.gov Both H3R and σ1R are implicated in pain signaling pathways. nih.gov

Lead structures were selected based on high in vitro affinity for both receptors. nih.gov The piperidine derivative 12 (4′-(3-(4-(Pyridin-4-yl)piperidin-1-yl)propoxy)-[1,1′-biphenyl]-4-carbonitrile) was subsequently evaluated in vivo and showed a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. acs.orgnih.gov This favorable in vivo antinociceptive profile provides strong evidence of target engagement and confirms that the dual antagonism mechanism translates into a therapeutically relevant physiological effect. acs.orgnih.gov

CompoundhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)Reference
Compound 315.710.3136 nih.gov
Compound 75.22.765.4 nih.gov
Compound 127.71.515.7 nih.gov
In Vitro Receptor Binding Affinities for Selected Dual H3/σ1 Receptor Ligands Progressed to In Vivo Evaluation. nih.gov

Probes for In Vivo Target Engagement

A sophisticated approach to confirming target engagement in vivo involves the development of tailored chemical probes. nih.gov For enzymes like α/β-hydrolase domain-containing 12 (ABHD12), which lack well-defined biomarkers, activity-based protein profiling (ABPP) offers a powerful solution. nih.gov This technique uses reactive probes that covalently bind to the active site of an enzyme, allowing for its direct visualization and quantification. nih.gov

In the study of piperidine-based ABHD12 inhibitors, a tailored N-hydroxyhydantoin (NHH)-carbamate probe, JJH350 , was developed. nih.gov This probe serves as a versatile tool to directly monitor ABHD12 activity and its inhibition in vivo. nih.gov Competitive ABPP, where the inhibitor competes with the probe for binding to the enzyme, can be used to measure target engagement of reversible inhibitors in animal models, providing unequivocal evidence that the compound is interacting with its intended target in a complex biological environment. nih.govnih.gov Similarly, for N-Acylethanolamine-hydrolyzing acid amidase (NAAA), the development of the potent and systemically available inhibitor ARN19689 provides a pharmacological tool to investigate the enzyme's function in vivo, with its favorable drug-like profile confirming its suitability for such studies. nih.govnih.govacs.org

Conclusion

2-(Piperidin-4-yl)pyrazine represents a significant and versatile chemical entity at the intersection of organic synthesis and medicinal chemistry. The strategic combination of the pyrazine (B50134) and piperidine (B6355638) rings provides a robust scaffold that has been and will continue to be exploited for the development of novel bioactive compounds. Its synthetic accessibility and the rich chemical reactivity of its constituent heterocycles ensure its continued importance as a key building block in the ongoing quest for new and improved therapeutics.

Synthetic Routes to this compound and its Derivatives

The synthesis of the heterocyclic compound this compound involves the strategic construction of its two core components: the pyrazine nucleus and the piperidine ring system. This article explores the established and advanced methodologies for assembling these crucial scaffolds.

Strategic Applications in Chemical Biology and Drug Discovery Initiatives

Development of 2-(Piperidin-4-yl)pyrazine as a Molecular Probe for Biological Target Validation

While direct and extensive studies detailing the use of this compound as a molecular probe for biological target validation are not widely published, the closely related analogue, 2-(Piperidin-4-Yloxy)Pyrazine Dihydrochloride, offers valuable insights into its potential in this area. This related compound is utilized in biochemical assays to study receptor interactions, which is a critical step in understanding cellular mechanisms and the action of drugs chemimpex.com. The structural similarities suggest that this compound itself can serve as a foundational tool compound for probing various biological targets.

The utility of such scaffolds in chemical biology lies in their ability to be chemically modified to introduce reporter groups (e.g., fluorescent tags, biotin) or photoreactive moieties for target identification and validation studies. The piperidine (B6355638) nitrogen, for instance, provides a convenient handle for chemical derivatization. By systematically modifying the this compound core and assessing the structure-activity relationships (SAR), researchers can develop potent and selective probes to investigate the function of specific proteins in complex biological systems. Such probes are instrumental in the early stages of drug discovery for confirming the role of a particular biological target in a disease pathway before committing to a full-scale drug development program. The development of radiofluorinated probes from pyrazol-4-yl-pyridine derivatives for imaging the muscarinic acetylcholine (B1216132) receptor M4 highlights a similar strategy that could be applied to the this compound scaffold for CNS-related targets nih.gov.

Role as a Privileged Scaffold in Novel Therapeutic Agent Development

The this compound moiety is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. The combination of the piperidine and pyrazine (B50134) rings provides a unique three-dimensional structure with favorable physicochemical properties, including aqueous solubility and the potential to cross the blood-brain barrier, making it particularly attractive for developing drugs targeting the central nervous system (CNS) researchgate.net.

The broad pharmacological potential of piperazine (B1678402) and pyrazine derivatives is well-documented, with applications including anticancer, anticonvulsant, antidepressant, and analgesic activities researchgate.netsemanticscholar.org. This diverse bioactivity underscores the privileged nature of these heterocyclic systems.

A prominent example of a therapeutic agent derived from the this compound scaffold is the clinical candidate AMG 579 . This compound was identified as a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), a key enzyme in the CNS. The development of AMG 579 involved the optimization of a lead compound where an N-acetyl piperidine was incorporated, demonstrating superior in vivo target occupancy and efficacy in preclinical models reed.edu.

CompoundTargetKey Findings
AMG 579 Phosphodiesterase 10A (PDE10A)Potent and selective inhibitor with excellent in vivo target occupancy and efficacy in preclinical CNS models reed.edu.
Muscarinic Antagonists Muscarinic Acetylcholine Receptors (M1-M5)A series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, which share structural similarities, were developed as CNS penetrant pan-muscarinic antagonists nih.gov.
PAK4 Inhibitors p21-activated kinase 4 (PAK4)Novel 2,4-diaminoquinazoline derivatives incorporating a substituted piperidine/piperazine moiety showed potent PAK4 inhibition and anticancer activity nih.gov.

The development of these and other therapeutic candidates highlights the strategic value of the this compound scaffold in generating novel drugs for a variety of diseases.

Rational Design of Pyrazine-Piperidine Hybrid Compounds for Polypharmacology and Enhanced Efficacy

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a growing strategy in drug discovery to address complex diseases with multifactorial pathologies. The this compound scaffold is well-suited for the rational design of such multi-targeted agents or "hybrid" molecules. By combining the pyrazine-piperidine core with other pharmacophores known to interact with different biological targets, medicinal chemists can create novel compounds with enhanced efficacy or a broader spectrum of activity.

One area where this strategy has been explored is in the development of dual-target kinase inhibitors. For instance, a series of novel chemimpex.comresearchgate.netreed.edutriazolo[4,3-a]pyrazine derivatives were designed as dual c-Met and VEGFR-2 inhibitors. This design was based on the principle of combining active pharmacophores to achieve a synergistic antitumor effect frontiersin.orgnih.gov. While not direct derivatives of this compound, these studies provide a clear rationale for how the pyrazine moiety can be incorporated into multi-targeting agents.

The design of such hybrid compounds often involves computational modeling to predict the binding of the molecule to different target proteins. The versatility of the this compound scaffold allows for the systematic modification of its structure to optimize interactions with multiple targets simultaneously. For example, substitutions on the pyrazine ring can be tailored to interact with the ATP-binding site of a kinase, while modifications to the piperidine ring can be designed to engage with a secondary binding pocket or a different receptor altogether.

Q & A

Q. What are the optimal synthetic routes for 2-(Piperidin-4-yl)pyrazine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
  • Piperidine Ring Formation : Cyclization of precursors like 4-aminopyridine under reductive amination conditions.
  • Pyrazine Functionalization : Coupling via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl group introduction .
  • Optimization : Solvent selection (e.g., dichloromethane for polarity control), temperature modulation (60–80°C for amination), and catalyst use (e.g., Pd/C for coupling) improve yield. Purification via recrystallization or column chromatography ensures >95% purity .

Table 1 : Yield Optimization Under Different Conditions

Reaction StepSolventCatalystTemperature (°C)Yield (%)
Piperidine FormationEtOHNone7065
Pyrazine CouplingDCMPd(OAc)₂8082

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for piperidine N-H proton signals (δ 1.5–2.5 ppm) and pyrazine aromatic protons (δ 8.0–9.0 ppm). Carbon signals for piperidine C-N bonds appear at δ 40–50 ppm .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220) and monitor purity (>98% by reverse-phase HPLC) .
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1600 cm⁻¹) validate structural motifs .

Q. What are the common biological targets associated with this compound derivatives, and how are in vitro assays designed to evaluate these interactions?

  • Methodological Answer :
  • Targets : Kinases (e.g., EGFR), GPCRs, and antimicrobial enzymes (e.g., DHFR) are common targets due to nitrogen-rich heterocycles .
  • Assay Design :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with ATP concentrations optimized to IC₅₀ ranges.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) simulations be applied to predict the reactivity or binding modes of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • MD Simulations : Use a 24-mode Hamiltonian (as in pyrazine S₂ state studies) to model vibrational coupling and conformational stability. Software like GROMACS or AMBER can simulate ligand-receptor binding (e.g., with kinase domains) .

Table 2 : Key Computational Parameters for MD Simulations

SoftwareForce FieldSimulation Time (ps)Temperature (K)
GROMACSCHARMM36100300

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR spectra) and theoretical predictions in structural analysis?

  • Methodological Answer :
  • Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to identify discrepancies in proton environments.
  • Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) and temperature-induced conformational changes in simulations .
  • Case Study : A 2024 study resolved conflicting NOE signals by integrating variable-temperature NMR and MD simulations, revealing rotameric equilibria in piperidine rings .

Q. What considerations are critical when designing multi-step syntheses for this compound analogs to ensure compatibility between intermediate reaction steps?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyrazine functionalization to prevent side reactions .
  • Orthogonality : Ensure coupling reactions (e.g., Suzuki vs. amidation) are chemoselective. For example, prioritize palladium-catalyzed couplings before acid-sensitive deprotections .
  • Scalability : Optimize solvent volumes (e.g., <5 mL/mmol for cost-effective scale-up) and catalyst recycling (e.g., immobilized Pd catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.